molecular formula C17H15D6ClN2S B602522 Promethazine-d6 Hydrochloride CAS No. 1189947-02-1

Promethazine-d6 Hydrochloride

Cat. No. B602522
M. Wt: 326.92
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Promethazine-d6 Hydrochloride is the deuterium labeled Promethazine Hydrochloride . Promethazine Hydrochloride is an orally active histamine receptor antagonist . It is used to treat allergy symptoms, nausea and vomiting after surgery and to prevent motion sickness .


Synthesis Analysis

Promethazine is a phenothiazine derivative which differs structurally from the antipsychotic phenothiazines by the presence of a branched side chain and no ring substitution . More details about the synthesis of Promethazine and its derivatives can be found in the paper titled "REVIEW ON THE PROGRESS IN THE SYNTHESIS OF ANTIHISTAMINES AND PROMETHAZINE" .


Molecular Structure Analysis

The molecular formula of Promethazine-d6 Hydrochloride is C17H21ClN2S . The molecular weight is 326.9 g/mol . The InChI is InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i2D3,3D3; .


Physical And Chemical Properties Analysis

The physical and chemical properties of Promethazine-d6 Hydrochloride include a molecular weight of 326.9 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass is 326.1490580 g/mol and the monoisotopic mass is also 326.1490580 g/mol . The topological polar surface area is 31.8 Ų .

Scientific Research Applications

  • Immunosuppressive Drug : Promethazine hydrochloride has been studied for its immunosuppressive properties. It has been reported to potentially ameliorate the effects of erythroblastosis during pregnancies affected by this disease, suggesting a role in metabolic suppression of fetal reticuloendothelial system cells (Gusdon & Witherow, 1973).

  • Impact on Fetal and Maternal Lymphocytes : Research on the drug's use in erythroblastosis involved studying its immunosuppressive capability, indicating an inhibitory effect on lymphocyte-mediated functions (Gusdon & Herbst, 1976).

  • Treatment of Inflammatory Dermatoses : As a first-generation H1 receptor antagonist, antihistamine, and antiemetic medication, Promethazine hydrochloride has been shown to target epidermal H1/2r, potentially enhancing treatment efficacy for inflammatory dermatoses (Cantisani et al., 2013).

  • Toxicology and Carcinogenicity Studies : It's been used in studies exploring its potential carcinogenicity and toxicity, particularly in relation to its widespread use in human medicine (National Toxicology Program technical report series, 1993).

  • Macrophage Function Inhibition : Promethazine hydrochloride has been found to inhibit the ability of fetal macrophages to bind Rh-positive red blood cells in vitro, suggesting its role in macrophage-mediated red blood cell destruction in erythroblastosis fetalis (Gusdon et al., 1974).

  • Pharmacodynamics and Dosage Warnings : Studies have also focused on the drug's pharmacodynamics, particularly highlighting the need for caution in its use for pediatric patients due to potential serious adverse events (Starke et al., 2005).

  • Drug Aggregation Studies : Investigations have been conducted into the premicellar and micellar aggregation of promethazine hydrochloride in the drug form, shedding light on its electrochemical properties (Wan-Bahdi et al., 1992).

  • Antihistaminic and Sedative Properties : Its antihistaminic, sedative, antiemetic, and anticholinergic properties have been well-documented, playing a key role in its medical application (Papich, 1956).

  • Leukocyte Metabolism and Function : Studies show that promethazine hydrochloride can have significant effects on leukocyte metabolism and function, including inhibiting phagocytosis-induced increases in O2 consumption and hexose monophosphate shunt activity (Dechatelet et al., 1973).

  • Electrochemical Sensor Development : Its use in developing electrochemical sensors for detecting promethazine hydrochloride in medical wastes highlights its role in environmental monitoring and pharmaceutical quality control (Muthukutty et al., 2021).

Safety And Hazards

When handling Promethazine-d6 Hydrochloride, one should avoid dust formation, avoid breathing dust, avoid contact with skin, eyes, and clothing . It is also recommended to use only outdoors or in a well-ventilated area and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPDBLUZJRXNNZ-HVTBMTIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Promethazine-d6 Hydrochloride

CAS RN

1189947-02-1
Record name 1189947-02-1
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